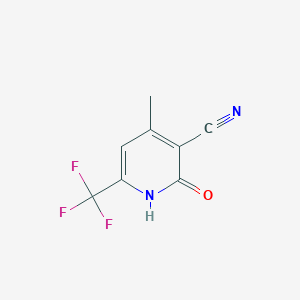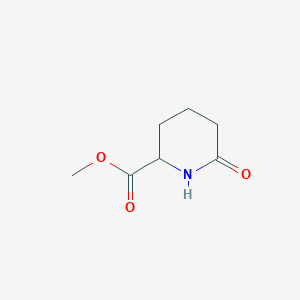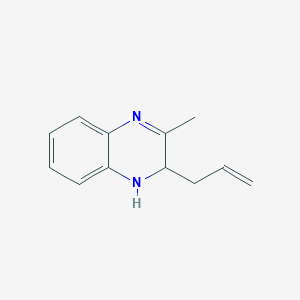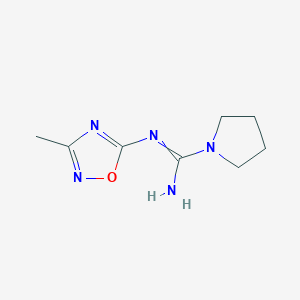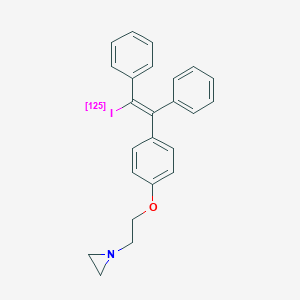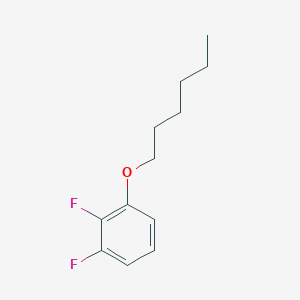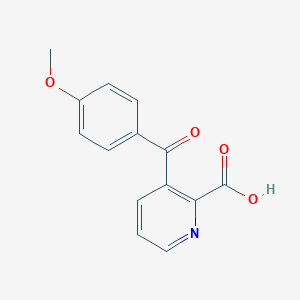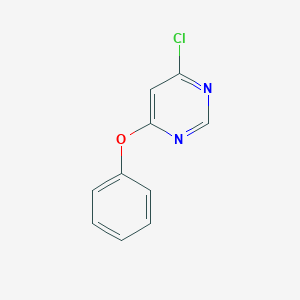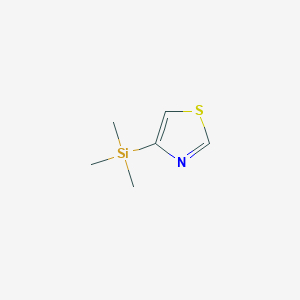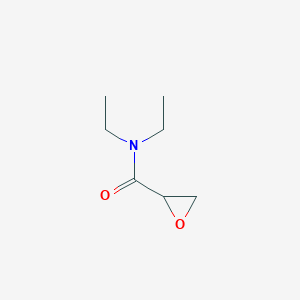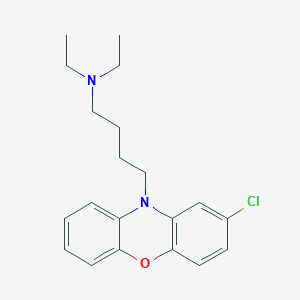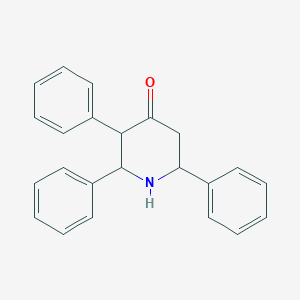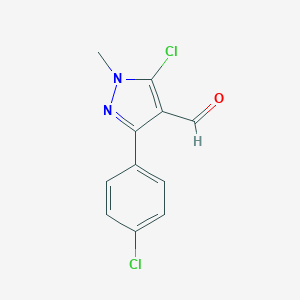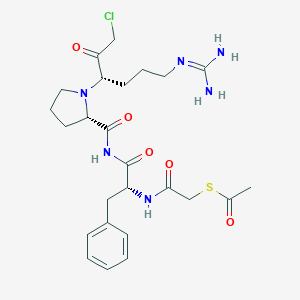
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone, commonly known as Ac-DEVD-CMK, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used as a tool to study the molecular mechanisms of apoptosis, a programmed cell death process that plays a crucial role in the development and maintenance of multicellular organisms.
Wirkmechanismus
Ac-DEVD-CMK inhibits caspase-3 activity by irreversibly binding to the active site of the enzyme. Caspase-3 is a cysteine protease that cleaves specific substrates during the apoptotic process, leading to cell death. Ac-DEVD-CMK contains a chloromethyl ketone group that reacts with the cysteine residue in the active site of caspase-3, forming a covalent bond and blocking the enzymatic activity.
Biochemische Und Physiologische Effekte
Ac-DEVD-CMK has been shown to effectively inhibit caspase-3 activity in various cell types, including cancer cells, neuronal cells, and immune cells. This peptide can block the apoptotic process and promote cell survival in vitro and in vivo. Ac-DEVD-CMK has also been used to study the role of caspase-3 in various physiological processes, such as neuronal development, immune response, and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ac-DEVD-CMK in lab experiments is its specificity and irreversibility towards caspase-3. This peptide can effectively inhibit caspase-3 activity without affecting other caspases or proteases. However, the irreversible binding of Ac-DEVD-CMK to the active site of caspase-3 can limit its use in some experiments, as it may interfere with downstream signaling pathways or protein interactions.
Zukünftige Richtungen
Ac-DEVD-CMK has opened up new avenues for research in the field of apoptosis and cell death. Some of the future directions for this peptide include:
1. Developing new caspase-3 inhibitors with improved specificity and reversibility.
2. Investigating the role of caspase-3 in various physiological processes, such as aging, metabolism, and inflammation.
3. Developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases based on the inhibition of caspase-3 activity.
4. Studying the molecular mechanisms of other forms of cell death, such as necrosis, autophagy, and pyroptosis.
Conclusion:
Ac-DEVD-CMK is a synthetic peptide that has revolutionized the study of apoptosis and cell death. Its specificity and irreversibility towards caspase-3 have made it a valuable tool for investigating the molecular mechanisms of apoptosis and developing new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. However, its irreversible binding to the active site of caspase-3 can limit its use in some experiments. Future research on Ac-DEVD-CMK and its analogs will undoubtedly lead to new insights into the complex processes of cell death and survival.
Synthesemethoden
Ac-DEVD-CMK is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ac-DEVD-CMK is widely used as a caspase-3 inhibitor, a protease that plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3 activity, Ac-DEVD-CMK can block the apoptotic process and promote cell survival. This peptide has been used in various studies to investigate the molecular mechanisms of apoptosis and to develop new therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Eigenschaften
CAS-Nummer |
115290-74-9 |
|---|---|
Produktname |
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Molekularformel |
C25H35ClN6O5S |
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
Isomerische SMILES |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Kanonische SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Andere CAS-Nummern |
115290-74-9 |
Synonyme |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



